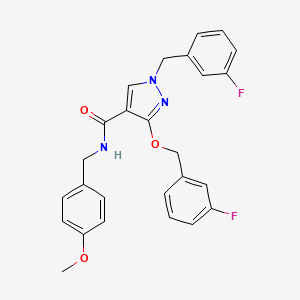

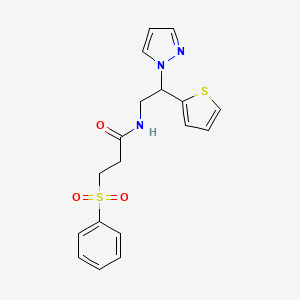

2-((2-Methylbenzyl)amino)-2-oxoethyl 3-cyanobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group . The exact methods would depend on the desired final structure and the starting materials available. For example, the benzyl group could be introduced via a Friedel-Crafts alkylation, the amino group could be added via a nucleophilic substitution reaction, and the 2-oxoethyl group could be added via a condensation reaction .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with multiple rings and functional groups. The presence of the benzyl and 3-cyanobenzoate groups suggests that the compound may have aromatic properties. The amino and 2-oxoethyl groups could potentially form hydrogen bonds with other molecules .

Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of its functional groups. The amino group is a common nucleophile and could participate in a variety of reactions. The 2-oxoethyl group could potentially undergo oxidation or reduction reactions .

Wissenschaftliche Forschungsanwendungen

Catalysis and Organic Synthesis

A study by Maleki and Ashrafi (2014) described the use of nano α-Al2O3 supported ammonium dihydrogen phosphate as a novel and heterogeneous catalyst for the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives from the condensation of aldehydes, malononitrile, and 1,3-dicarbonyl compounds. This catalysis process benefits from shorter reaction times, better yields, and easy work-up procedures, demonstrating the compound's utility in facilitating organic synthesis reactions under environmentally benign conditions (Maleki & Ashrafi, 2014).

Solubility and Model Correlation

Research on the solubility and solvent effects of similar compounds, such as 2-amino-3-methylbenzoic acid, by Zhu et al. (2019) provides insights into the solution processes essential for their purification. The study investigated solubility in various solvents and established models to correlate experimental data, highlighting the importance of understanding solubility for the effective application of such compounds (Zhu et al., 2019).

Antitumor Activities

Several studies have focused on the antitumor properties of compounds structurally related to "2-((2-Methylbenzyl)amino)-2-oxoethyl 3-cyanobenzoate". For instance, Chua et al. (2000) discussed the role of Cyp1A1 in modulating the antitumor properties of 2-(4-amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495) in human breast cancer cells, suggesting that selective metabolism may underlie its antitumor profile. This indicates the potential of similar compounds in cancer treatment through enzyme-targeted therapy (Chua et al., 2000).

Synthesis and Mechanism-Based Inactivation

The study by Mobashery et al. (1990) on the design of an effective mechanism-based inactivator for a zinc protease using (R)-2-Benzyl-5-cyano-4-oxopentanoic acid as a suicide substrate illustrates the application of similar compounds in enzyme inhibition. This research provides a foundation for developing inhibitors targeting specific enzymes, which could have implications in therapeutic interventions (Mobashery et al., 1990).

Zukünftige Richtungen

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, researchers could investigate more efficient methods of synthesizing the compound, study its physical and chemical properties in more detail, and test its biological activity .

Eigenschaften

IUPAC Name |

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3-cyanobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-13-5-2-3-7-16(13)11-20-17(21)12-23-18(22)15-8-4-6-14(9-15)10-19/h2-9H,11-12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGGMTJYQHPHBJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

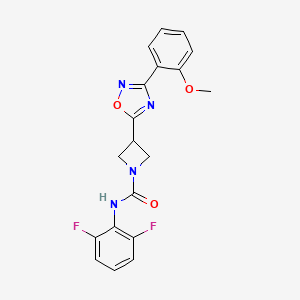

![2-(3-(2-chlorobenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2999680.png)

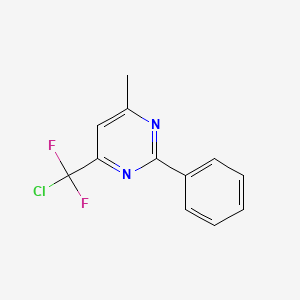

![2-[1-(6-Cyclopropylpyrimidin-4-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2999684.png)

![6-(2,4-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2999689.png)